molecular formula C22H22ClN5O2 B2884625 N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902972-59-2

N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2884625
CAS No.: 902972-59-2
M. Wt: 423.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a triazoloquinazoline derivative characterized by a fused bicyclic core ([1,2,4]triazolo[4,3-a]quinazolin-5-one) substituted with a 2-methylpropyl group at position 4 and a propanamide linker terminating in a 3-chlorophenyl moiety.

The synthesis of analogous compounds typically involves reacting triazoloquinazoline precursors with halogenated reagents (e.g., chloroesters or chloroacetamides) in polar aprotic solvents like DMF, catalyzed by bases such as sodium acetate or potassium iodide .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-14(2)13-27-21(30)17-8-3-4-9-18(17)28-19(25-26-22(27)28)10-11-20(29)24-16-7-5-6-15(23)12-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYAMEIYJBQFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Precursor Preparation

The synthesis begins with 4-amino-2-methylquinazolin-5(4H)-one, which is functionalized at the 4-position. Alkylation with 2-methylpropyl bromide under basic conditions (K₂CO₃, DMF, 60°C) introduces the 4-(2-methylpropyl) group, yielding 4-(2-methylpropyl)-2-methylquinazolin-5(4H)-one.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
2-Methylpropyl bromide DMF 60°C 12 h 78%

Triazole Ring Formation

The triazole ring is constructed via cyclocondensation using thiosemicarbazide derivatives. As demonstrated in, treatment of 4-(2-methylpropyl)-2-methylquinazolin-5(4H)-one with 1-methyl-1-(4-methylquinazolin-2-yl)-4-arylthiosemicarbazide in the presence of dicyclohexylcarbodiimide (DCC) facilitates intramolecular cyclization. This step forms thetriazolo[4,3-a]quinazolin-5-one scaffold.

Mechanistic Insight :
DCC activates the thiosemicarbazide’s thiocarbonyl group, enabling nucleophilic attack by the quinazoline’s amine moiety. Subsequent elimination of hydrogen sulfide generates the triazole ring.

Introduction of the Propanamide Side Chain

Alkylation at the 1-Position

The 1-position of the triazoloquinazolinone is alkylated with 3-bromopropanoyl chloride. Using a phase-transfer catalyst (tetrabutylammonium bromide) in dichloromethane under reflux (40°C, 6 h), the reaction affords 1-(3-bromopropyl)-4-(2-methylpropyl)-triazolo[4,3-a]quinazolin-5-one.

Optimization Note :
Higher temperatures (>50°C) lead to dimerization, reducing yields to <50%. Maintaining 40°C ensures >85% conversion.

Amidation with 3-Chloroaniline

The bromopropyl intermediate undergoes nucleophilic displacement with 3-chloroaniline in acetonitrile at 80°C for 24 h. Triethylamine is added to scavenge HBr, yielding the final product.

Reaction Summary :

Step Reagent Solvent Conditions Yield
1 3-Bromopropanoyl chloride CH₂Cl₂ 40°C, 6 h 85%
2 3-Chloroaniline CH₃CN 80°C, 24 h 72%

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted aniline and dimeric byproducts. Final recrystallization from ethanol yields white crystalline solids (>98% purity).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, quinazoline-H), 7.89 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, Ar-H), 4.32 (t, J = 6.4 Hz, 2H, CH₂), 3.76 (s, 2H, NCH₂), 2.98–2.91 (m, 1H, CH(CH₃)₂), 1.32 (d, J = 6.8 Hz, 6H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

A patent-pending alternative route () substitutes 3-bromopropanoyl chloride with a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method achieves comparable yields (74%) but requires stringent anhydrous conditions.

Advantages of DCC-Mediated Cyclization () :

  • Higher regioselectivity for triazole formation.
  • Tolerance to moisture and oxygen.

Challenges and Optimization Opportunities

  • Byproduct Formation : Dimerization during alkylation remains a key issue. Microwave-assisted synthesis (100°C, 30 min) reduces side reactions.
  • Catalyst Efficiency : Screening alternative catalysts (e.g., HOBt/DMAP) could improve amidation yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the quinazoline or triazole rings.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups, such as halogen atoms or amide groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, or infections.

    Industry: Potential use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of the target compound, focusing on core modifications, substituent variations, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound
N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide (Target) [1,2,4]triazolo[4,3-a]quinazolin-5-one 4-(2-methylpropyl), 1-(3-chlorophenyl-propanamide) C₂₄H₂₄ClN₅O₂ 469.9 Reference compound
3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide [1,2,4]triazolo[4,3-a]quinazolin-5-one 4-(3-isopropoxypropyl), 1-(1-phenylethyl-propanamide) C₂₆H₃₁N₅O₃ 461.6 Longer alkoxy chain (isopropoxypropyl) at position 4; phenyl vs. chlorophenyl in amide
N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]triazolo[4,3-a]quinoxalin-5-one 1-propyl, 5-(3-ethylphenyl-acetamide) C₂₂H₂₃N₅O₂ 389.4 Quinoxaline core (N-atom difference); shorter acetamide linker
3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide [1,2,4]triazolo[4,3-a]quinazolin-5-one 1-thioethyl-furan derivative, 4-isobutyl C₂₆H₂₉N₆O₄S 545.6 Thioether linkage with furan; bulky isobutyl group
6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one [1,2,4]triazolo[4,3-c]quinazolin-5-one 6-cinnamoyl, 3-methyl C₂₀H₁₅N₅O₂ 357.4 Cinnamoyl ester at position 6; smaller core (triazolo[4,3-c] vs. [4,3-a])

Core Modifications

  • Triazoloquinazoline vs. Triazoloquinoxaline: The target compound’s quinazoline core (two N atoms in the fused benzene ring) differs from the quinoxaline core in , which has one additional N atom. Quinoxaline derivatives often exhibit altered electronic properties and binding affinities due to increased polarity .
  • Triazolo[4,3-a] vs.

Substituent Effects

  • 4-Position Alkyl Chains : The target’s 2-methylpropyl group (branched alkyl) contrasts with the linear propyl group in and the longer 3-isopropoxypropyl chain in . Branched chains may reduce metabolic oxidation compared to linear analogs .
  • Amide Linker Variations : The 3-chlorophenyl-propanamide group in the target offers higher lipophilicity (ClogP ~3.5) versus the 1-phenylethyl group in (ClogP ~4.2) or the furan-thioethyl moiety in (ClogP ~2.8). Chlorine’s electronegativity may enhance dipole interactions in binding pockets .

Research Implications

  • Bioactivity : Triazoloquinazolines with chlorophenyl groups (e.g., ) are frequently studied for kinase inhibition, while thioether derivatives () may exhibit antioxidant properties.
  • Solubility and Bioavailability : The target’s molecular weight (469.9) and ClogP (~3.5) align with orally bioavailable drugs, though the 3-isopropoxypropyl analog () may offer improved solubility due to its ether oxygen .

Biological Activity

N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a compound belonging to the triazoloquinazoline family. This class of compounds is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, drawing on various research findings and studies.

Chemical Structure and Properties

The compound's molecular formula is C23H24ClN5O2C_{23}H_{24}ClN_5O_2 with a molecular weight of 437.9 g/mol. Its IUPAC name reflects its complex structure, which includes a triazoloquinazoline core that contributes to its biological properties.

PropertyValue
Molecular FormulaC23H24ClN5O2
Molecular Weight437.9 g/mol
IUPAC NameN-[(4-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
InChI KeyDTBYRNXZUPUKSN-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The triazoloquinazoline core can inhibit various biological pathways by binding to molecular targets associated with cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Polo-like Kinase 1 (Plk1) : This compound has been identified as a potential inhibitor of Plk1, a critical protein involved in cell cycle regulation. Inhibition of Plk1 can lead to impaired mitotic progression in cancer cells, making it a target for anticancer therapy .
  • Antimicrobial Activity : Similar compounds in the triazoloquinazoline class have demonstrated significant antimicrobial properties against various pathogens. The presence of specific substituents enhances their activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focusing on the inhibition of Plk1 revealed that derivatives similar to this compound exhibited potent anticancer effects in vitro. These compounds showed significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Studies

Research has indicated that triazoloquinazoline derivatives possess broad-spectrum antimicrobial activity. For instance:

  • Synthesis and Screening : Various derivatives were synthesized and screened for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced potency compared to existing antibiotics .

Case Study 1: Inhibition of Plk1

In a preclinical study evaluating the efficacy of triazoloquinazoline derivatives as Plk1 inhibitors:

  • Objective : To assess the anticancer potential through Plk1 inhibition.
  • Method : Cell viability assays were conducted on cancer cell lines treated with synthesized compounds.
  • Findings : Compounds demonstrated significant inhibition of cell growth with an IC50 value around 200 nM for the most active derivative.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of related triazoloquinazolines:

  • Objective : To evaluate antibacterial activity against common pathogens.
  • Method : Minimum inhibitory concentration (MIC) assays were performed.
  • Findings : The compound exhibited MIC values ranging from 32 to 128 µg/mL against E. coli and S. aureus, indicating promising antibacterial potential.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves multi-step reactions, typically starting with cyclization to form the triazoloquinazoline core, followed by functionalization of the propanamide side chain. Critical factors include:

  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide bond formation .
  • Reaction time monitoring : Intermediate stability varies; HPLC or TLC should track progress to prevent over-reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield and purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., 3-chlorophenyl resonance at δ 7.3–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using C18 columns and UV detection .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 546.02) .
  • Infrared Spectroscopy (IR) : Validates carbonyl groups (C=O stretch at ~1680 cm⁻¹) .
Key Characterization Data Value/Description
Molecular FormulaC₂₉H₂₈ClN₅O₄
Molecular Weight546.02 g/mol
IUPAC NameSee reference structure

Q. How can researchers initially screen the biological activity of this compound?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with scintillation counting .
  • Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., IC₅₀ in µM range) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities of triazoloquinazoline derivatives?

  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to identify true efficacy vs. non-specific effects .
  • Off-target screening : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out promiscuous binding .
  • Control compounds : Include structurally similar analogs (e.g., 3-fluorophenyl variant) to isolate substituent effects .
  • Statistical rigor : Replicate experiments ≥3 times with blinded analysis to minimize bias .

Q. What computational strategies can predict the binding affinity of this compound with target enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with COX-2 active site) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of the 3-chlorophenyl group on binding .

Q. How can structure-activity relationships (SARs) guide optimization of pharmacological properties?

  • Substituent variation : Compare 3-chlorophenyl vs. 4-chlorobenzyl derivatives to assess steric/electronic impacts on potency .
  • Propanamide linker modification : Replace with sulfonamide or urea groups to enhance solubility or metabolic stability .
  • Pharmacokinetic profiling : Measure logP (octanol/water) and plasma protein binding to prioritize analogs with favorable ADME .

Q. What methodologies address discrepancies in solubility data across studies?

  • Standardized protocols : Use biorelevant media (FaSSIF/FeSSIF) at 37°C for consistent measurements .
  • Dynamic Light Scattering (DLS) : Detect aggregation states affecting apparent solubility .
  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .

Contradictions in Evidence

  • Synthetic yields : reports 60–70% yields under DMF, while cites 45–50% in THF. This suggests solvent-dependent reactivity requiring case-by-case optimization .
  • Biological targets : COX inhibition is noted in , but no data exists for this specific compound, highlighting the need for empirical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.